molecular formula C14H21BrN2O4S B513248 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-38-8

2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513248
CAS No.: 941256-38-8
M. Wt: 393.3g/mol
InChI Key: GHEPKQYMPJPBQI-UHFFFAOYSA-N
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Description

2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS: 915925-41-6) is a sulfonamide-functionalized piperazine derivative with a molecular weight of 379.27 g/mol. Its structure features a piperazine core substituted with a 5-bromo-2-ethoxyphenylsulfonyl group and an ethanol side chain. The ethoxy group at the 2-position of the phenyl ring confers electron-donating properties, while the bromine at the 5-position contributes to steric and electronic effects. This compound is primarily used for laboratory research, though its commercial availability is currently discontinued .

Properties

IUPAC Name

2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEPKQYMPJPBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

    Bromination: The starting material, 2-ethoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromo-2-ethoxyphenol.

    Sulfonylation: The brominated phenol is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form the corresponding sulfonyl derivative.

    Piperazine Introduction: The sulfonyl derivative is reacted with piperazine to introduce the piperazine ring.

    Ethanol Substitution: Finally, the piperazine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Products include 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.

    Reduction: The major product would be 2-(4-((5-Bromo-2-ethoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in halogen type/position, aryl substituents, and heterocyclic systems. The table below summarizes critical differences:

Compound Name Substituent(s) on Aryl Ring Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (Target) 5-Bromo, 2-ethoxy 379.27 Lab use, discontinued
2-{4-[(3-Bromophenyl)sulfonyl]-1-piperazinyl}ethanol 3-Bromo 349.24 N/A
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol 4-Bromo 367.27 (estimated) N/A
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol 4-Chloro 300.19 (analogous) Irritant (GHS classification)
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol 5-Bromopyrimidine (heterocyclic) 300.19 N/A
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Phenylsulfonyl + tetrazole thio N/A Antiproliferative activity (IC50 data)

Key Observations:

  • Halogen Position: The 5-bromo substitution in the target compound distinguishes it from 3- or 4-bromo analogs (e.g., ).
  • Substituent Type: Ethoxy (target) vs. methoxy (e.g., compound 7e in ) affects solubility and metabolic stability.
  • Heterocyclic Systems: Pyrimidine-based analogs () introduce nitrogen-rich scaffolds, which may enhance hydrogen-bonding capabilities compared to phenylsulfonyl derivatives.

Physicochemical Properties

  • Melting Points: While the target compound’s melting point is unreported, analogs with similar substituents (e.g., 4-methoxyphenyl derivatives) exhibit melting points between 123–167°C, suggesting moderate thermal stability .
  • Solubility: The ethanol moiety enhances hydrophilicity compared to non-hydroxylated analogs. Chloro- or bromo-substituents may reduce aqueous solubility due to increased lipophilicity.

Biological Activity

2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antichlamydial research. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is C14H21BrN2O4S, with a molecular weight of 379.30 g/mol. The compound features a sulfonamide moiety linked to a piperazine ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps, including the formation of the piperazine ring and the introduction of the sulfonyl group. The synthetic pathway typically includes:

  • Formation of the piperazine derivative .
  • Sulfonation with 5-bromo-2-ethoxyphenol .
  • Reduction to yield the final ethanol derivative .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exhibit significant antimicrobial properties. For instance, derivatives containing piperazine structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Compound Target Bacteria MIC (µg/mL) Notes
Compound AE. coli32Effective against resistant strains
Compound BS. aureus16Exhibited low cytotoxicity in human cells
Compound CH. influenzae8Potential for further development

Antichlamydial Activity

In a study assessing antichlamydial activity, compounds related to this structure demonstrated a marked ability to reduce chlamydial inclusion numbers in infected cells. The mechanism appears to involve disruption of chlamydial growth and viability, which may be linked to interactions with cellular pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the piperazine ring significantly affect biological activity. For example, increasing the electron-withdrawing capacity of substituents enhances antibacterial potency.

Substituent Biological Activity
MethylModerate
EthoxyHigh
FluoroLow

Case Studies

  • Case Study on Antimicrobial Efficacy : In vitro testing showed that derivatives similar to 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol had an MIC against N. meningitidis of 64 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics like penicillin.
  • Chlamydia Inhibition Study : A recent investigation reported that certain derivatives caused a drastic decrease in infectious elementary bodies (EBs) in HEp-2 cells, indicating potential as therapeutic agents against chlamydial infections.

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